molecular formula C34H46O9 B1496050 Dibritannilactone B CAS No. 1829580-18-8

Dibritannilactone B

Cat. No. B1496050
CAS RN: 1829580-18-8
M. Wt: 598.7 g/mol
InChI Key: GYBHZJHMFHLPHC-HEQQUMGXSA-N
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Description

Dibritannilactone B (CAS No.: 1829580-18-8) is a sesquiterpenoid compound isolated from the aerial parts of Inula britannica. Its molecular formula is C₃₄H₄₆O₉ , with a molecular weight of 598.72 g/mol . .


Molecular Structure Analysis

The molecular structure of Dibritannilactone B consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. Its intricate sesquiterpenoid framework contributes to its biological activity. High-resolution mass spectrometry (HR-ESIMS) and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopic methods have been instrumental in elucidating its structure .

Scientific Research Applications

Pharmacological Potential

Dibritannilactone B, a bioactive compound, has gained attention due to its potential pharmacological properties. Recent studies indicate its effectiveness in various therapeutic areas:

  • Anticancer Properties

    Dibritannilactone B shows promise in cancer therapy. Research has demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent (Xie et al., 2014).

  • Neuroprotective Effects

    Studies have explored the neuroprotective properties of Dibritannilactone B, particularly in the context of neurodegenerative diseases like Alzheimer's. Its ability to inhibit amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease, highlights its potential in neuroprotection (Huang et al., 2004).

properties

IUPAC Name

[(4S)-4-[(1'S,2'S,3R,3aS,4S,4'S,7'S,7aR,8'R,12'R,15'S)-15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3/t15-,17-,18-,22+,24-,25+,27-,28+,29+,30-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHZJHMFHLPHC-HEQQUMGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4[C@@H]([C@@]13C[C@]45[C@@H]6[C@@H](CC(=C([C@H]6O)[C@@H](C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)[C@@H](C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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